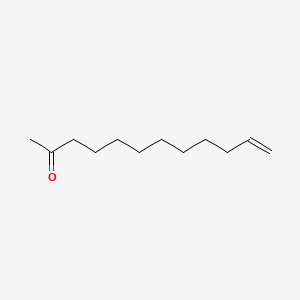
3-Chloro-5-nitrobenzamide
Descripción general
Descripción
3-Chloro-5-nitrobenzamide is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes . It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .
Synthesis Analysis
The synthesis of 3-Chloro-5-nitrobenzamide and its derivatives involves various chemical reactions. For instance, the Schotten–Baumann reaction provides a facile and rapid method for synthesizing amide bonds from amines and acyl chlorides . The purification of the novel hybrid molecule was achieved by passing it through short-column chromatography using neutral Al2O3 .
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-nitrobenzamide is C7H5ClN2O3 . The average mass is 200.579 Da and the monoisotopic mass is 199.998871 Da .
Chemical Reactions Analysis
3-Chloro-5-nitrobenzamide, as a nitrated amide, can react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .
Physical And Chemical Properties Analysis
3-Chloro-5-nitrobenzamide is slightly soluble in water and soluble in many organic solvents . It appears as a yellow powder and is insoluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
3-Chloro-5-nitrobenzamide serves as a key intermediate in the synthesis of various pharmaceutical compounds. One notable application includes its use in the development of antidiabetic agents. A study by Thakral et al. (2020) demonstrated the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which showed significant in vitro antidiabetic activity (Thakral et al., 2020).
In another study, Yi-fen et al. (2010) used 3-Methyl-2-nitrobenzoic acid, closely related to 3-Chloro-5-nitrobenzamide, to synthesize chlorantraniliprole, a pesticide. This synthesis process involved multiple steps, including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen et al., 2010).
Crystal Engineering
3-Chloro-5-nitrobenzamide is involved in crystal engineering. A study by Saha et al. (2005) explored the crystal structures and interactions involving nitrobenzamide compounds. The study provided insights into molecular tapes mediated via hydrogen bonds and halogen bonds, demonstrating the potential of 3-Chloro-5-nitrobenzamide in designing specific crystal structures (B. K. Saha et al., 2005).
Chemical Properties and Structure Analysis
The chemical properties and structure of derivatives of 3-Chloro-5-nitrobenzamide have been extensively studied. For example, Shtamburg et al. (2012) investigated the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing insights into its chemical behavior and potential applications (Vasiliy G. Shtamburg et al., 2012).
Potential Antiparasitic Applications
Hwang et al. (2010) synthesized a series of halo-nitrobenzamide compounds, including 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, to evaluate their antiparasitic properties. These compounds showed significant activity against the Trypanosoma brucei brucei parasite, highlighting the potential therapeutic applications of 3-Chloro-5-nitrobenzamide derivatives in combating human African trypanosomiasis (J. Hwang et al., 2010).
Mecanismo De Acción
While the specific mechanism of action for 3-Chloro-5-nitrobenzamide is not clearly defined, some related compounds have shown mechanisms involving the fungal cell membrane . For instance, Ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate, which are esters with short alkyl side chains, have shown better biological activity profiles and presented a mechanism of action involving the fungal cell membrane .
Safety and Hazards
Safety data sheets suggest that 3-Chloro-5-nitrobenzamide should be handled with care. Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Dust formation, breathing dust/fume/gas/mist/vapors/spray, ingestion, and inhalation should be avoided . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Propiedades
IUPAC Name |
3-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMPAHZPQJBKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492008 | |
| Record name | 3-Chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrobenzamide | |
CAS RN |
50826-02-3 | |
| Record name | 3-Chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B3053003.png)
![[1,1'-Biphenyl]-4-hexanoic acid](/img/structure/B3053005.png)


![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)



![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)




